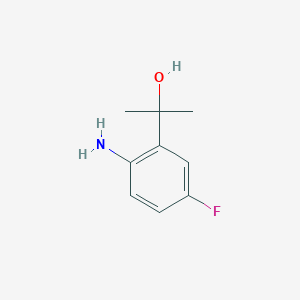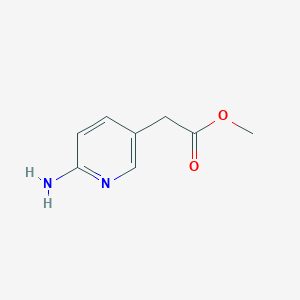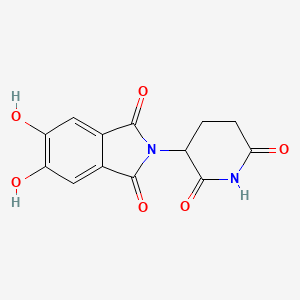
2-(2-Amino-5-fluorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-fluorophenyl)propan-2-ol typically involves the reaction of 2-amino-5-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-5-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-fluorophenyl)propan-2-ol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-5-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-4-fluorophenyl)propan-2-ol
- 2-(2-Amino-6-fluorophenyl)propan-2-ol
- 2-(2-Amino-5-chlorophenyl)propan-2-ol
Uniqueness
2-(2-Amino-5-fluorophenyl)propan-2-ol is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule in various applications .
Propiedades
Número CAS |
5273-24-5 |
|---|---|
Fórmula molecular |
C9H12FNO |
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-(2-amino-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 |
Clave InChI |
SKLULVOMZQPDCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC(=C1)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B12096755.png)



![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)


![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)



